5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic architecture comprising an isoxazole-3-carboxamide group linked to a 6,7-dihydropyrano[4,3-c]pyrazole core substituted with a trifluoromethyl (-CF₃) group. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to electron-deficient properties, while the pyrano-pyrazole moiety provides structural rigidity. The trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to improve pharmacokinetics .
Properties
IUPAC Name |
5-methyl-N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-8-6-10(20-24-8)13(22)18-3-4-21-11-2-5-23-7-9(11)12(19-21)14(15,16)17/h6H,2-5,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQZJXZEDXUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(COCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling and Functionalization: The final step involves coupling the pyrazole and isoxazole intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isoxazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for pharmaceutical development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and the pyrazole ring are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the literature, focusing on core structures, substituents, synthetic pathways, and inferred properties.
Key Comparisons
Core Structure Diversity: The target compound’s pyrano-pyrazole core ( ) contrasts with the imidazo-pyridine system in 1l ( ). Pyrano-pyrazoles offer planar rigidity for target binding, while imidazo-pyridines enable π-π stacking due to aromaticity.
Substituent Effects: Trifluoromethyl (-CF₃): Present only in the target compound, this group enhances lipophilicity and resistance to oxidative metabolism compared to the -NH₂/-OH groups in 11a/11b or the -NO₂/-CN groups in 1l . Carboxamide vs. Cyano/Carboxylate: The carboxamide group in the target compound may improve solubility relative to the nitrile (-CN) in 11a but reduce it compared to the carboxylate (-COOEt) in 11b and 1l.
Synthetic Complexity :
- The target compound likely requires multi-step synthesis, including amide coupling (unseen in –3). By contrast, 11a/11b are synthesized via condensation reactions , and 1l via a one-pot process .
Bioactivity Inference: Pyrano-pyrazole derivatives (e.g., 11a/11b) are associated with antimicrobial activity due to hydrogen-bonding capacity from -NH₂/-OH . The target’s trifluoromethyl group may confer enhanced blood-brain barrier penetration compared to 1l’s nitro group, which is typically associated with electrophilic reactivity .
Biological Activity
5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyrano[4,3-c]pyrazole core, followed by various substitutions to enhance biological activity. The use of trifluoromethyl groups has been noted to improve the pharmacological profile of similar compounds, suggesting a potential for enhanced potency and selectivity against specific biological targets .
Anticancer Properties
Research indicates that derivatives of pyrazoles, including those similar to our compound, exhibit promising anticancer activities. A study highlighted that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of signaling pathways .
Anti-inflammatory Effects
Compounds with similar structures have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain pyrazole derivatives demonstrated potent COX-II inhibition with IC50 values significantly lower than standard anti-inflammatory drugs . This suggests that this compound could possess similar anti-inflammatory properties.
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. Studies have shown that these compounds can exhibit antibacterial and antifungal activities against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and receptor affinity |
| Isoxazole Ring | Enhances interaction with biological targets |
| Dihydropyrano Core | Contributes to overall stability and activity |
Case Studies
- Anticancer Study : One study demonstrated that a related pyrazole derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. This was attributed to its ability to induce apoptosis through the mitochondrial pathway .
- Anti-inflammatory Research : Another investigation revealed that a compound with a similar scaffold exhibited over 60% inhibition of COX-II at concentrations as low as 0.5 μM, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are best practices for scaling up synthesis while maintaining reproducibility?
- Answer:
- Process analytical technology (PAT): Implement FTIR or Raman probes for real-time monitoring of key intermediates .
- Quality by Design (QbD): Define critical quality attributes (CQAs) for intermediates (e.g., purity >98% by HPLC) .
- Kilogram-scale trials: Optimize mixing efficiency and cooling rates in reactors to prevent exothermic runaway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
